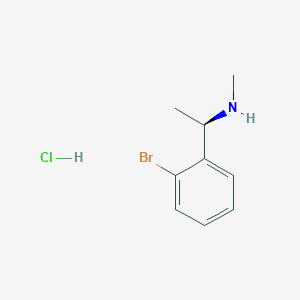
9-Bromo-10-fluoro Ofloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-fluoro Ofloxacin: is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the addition of bromine and fluorine atoms to the ofloxacin structure, which potentially enhances its antibacterial properties. The molecular formula of this compound is C13H9BrFNO4 , and it has a molecular weight of 342.117 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-fluoro Ofloxacin involves the bromination and fluorination of ofloxacin. The process typically starts with the preparation of ofloxacin, followed by selective bromination and fluorination at specific positions on the molecule. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The production is carried out in a controlled environment to maintain the integrity of the compound and to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-10-fluoro Ofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, fluorine sources, often in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Aplicaciones Científicas De Investigación
9-Bromo-10-fluoro Ofloxacin has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential antibacterial properties and its effects on bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 9-Bromo-10-fluoro Ofloxacin is similar to that of ofloxacin. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ofloxacin: The parent compound, a widely used fluoroquinolone antibiotic.
Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of antibacterial activity.
Uniqueness
9-Bromo-10-fluoro Ofloxacin is unique due to the presence of both bromine and fluorine atoms, which may enhance its antibacterial properties compared to its parent compound, ofloxacin. The addition of these halogens can potentially improve the compound’s stability, bioavailability, and efficacy against resistant bacterial strains .
Propiedades
Fórmula molecular |
C13H9BrFNO4 |
|---|---|
Peso molecular |
342.12 g/mol |
Nombre IUPAC |
7-bromo-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C13H9BrFNO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19) |
Clave InChI |
GFVDASSFMPJQBI-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


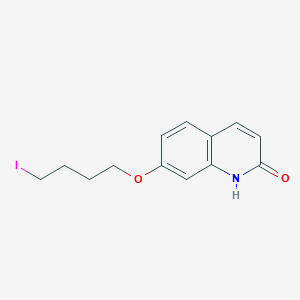

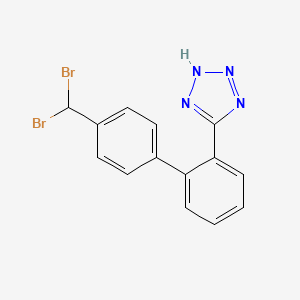
amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
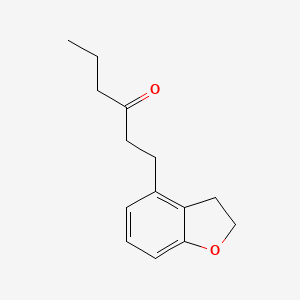
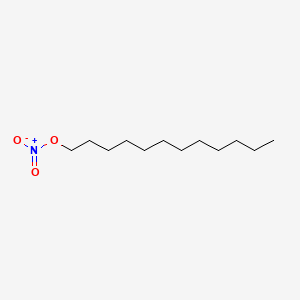


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)


